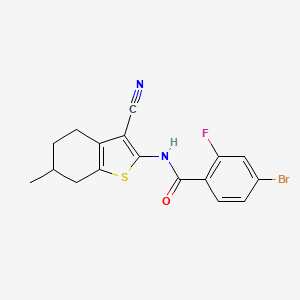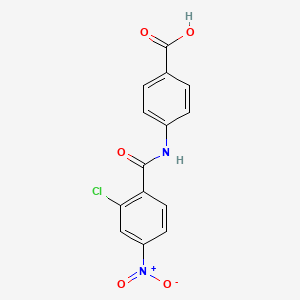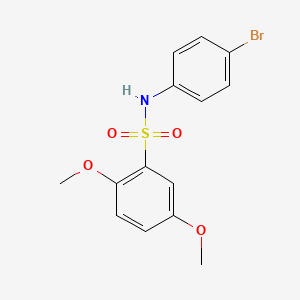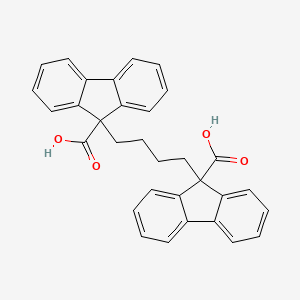
9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(Butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) is an organic compound with the molecular formula C32H26O4. This compound is characterized by its unique structure, which includes two fluorene units connected by a butane-1,4-diyl linker and carboxylic acid groups at the 9-position of each fluorene unit. It is used in various scientific research applications due to its interesting chemical properties and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and butane-1,4-diol.
Formation of Fluorene Derivative: Fluorene is first converted to 9H-fluorene-9-carboxylic acid through a Friedel-Crafts acylation reaction.
Linking Reaction: The 9H-fluorene-9-carboxylic acid is then reacted with butane-1,4-diol under dehydrating conditions to form the butane-1,4-diyl linker.
Final Product Formation: The resulting intermediate is further reacted under specific conditions to yield the final product, 9,9’-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene units, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the fluorene units can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated fluorene derivatives.
Scientific Research Applications
9,9’-(Butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9,9’-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) depends on its specific application. In biological systems, it may interact with cellular components through its carboxylic acid groups, facilitating binding to proteins or other biomolecules. In materials science, its unique structure allows for efficient electron transport and light emission, making it valuable in electronic applications.
Comparison with Similar Compounds
9,9’-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of organic solar cells.
9,9’-Dihexyl-9H-fluorene-2,7-diyl bis(3,6-di-tert-butylcarbazole): Utilized in the development of OLEDs.
Uniqueness: 9,9’-(Butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) is unique due to its butane-1,4-diyl linker, which provides flexibility and distinct chemical properties compared to other fluorene derivatives. This structural feature allows for diverse functionalization and applications in various fields.
Properties
IUPAC Name |
9-[4-(9-carboxyfluoren-9-yl)butyl]fluorene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O4/c33-29(34)31(25-15-5-1-11-21(25)22-12-2-6-16-26(22)31)19-9-10-20-32(30(35)36)27-17-7-3-13-23(27)24-14-4-8-18-28(24)32/h1-8,11-18H,9-10,19-20H2,(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDJDOGYMMOIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2455473.png)

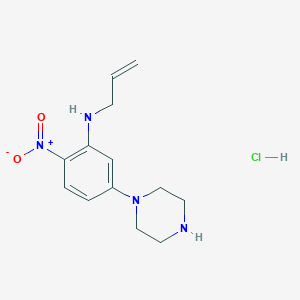
![(Z)-N'-hydroxy-1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2455476.png)
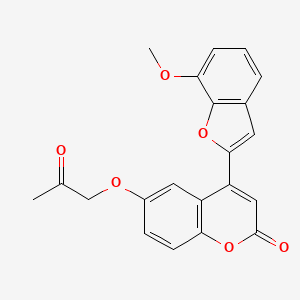
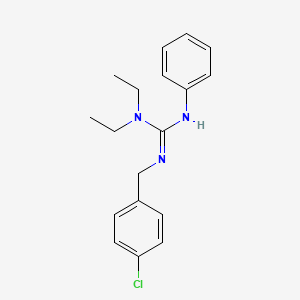
![4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2455480.png)
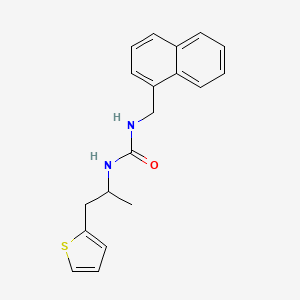
![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2455482.png)
![3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2455483.png)
